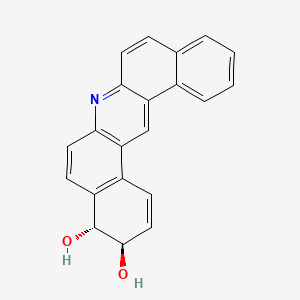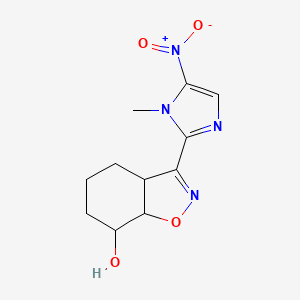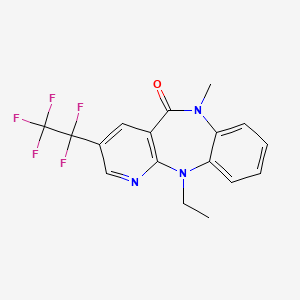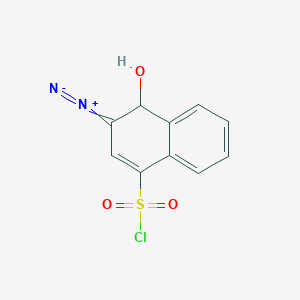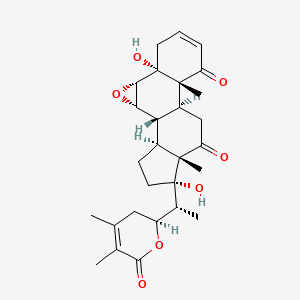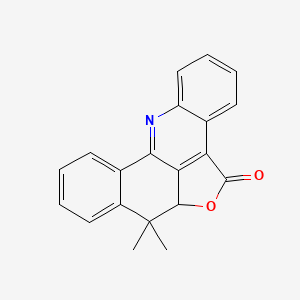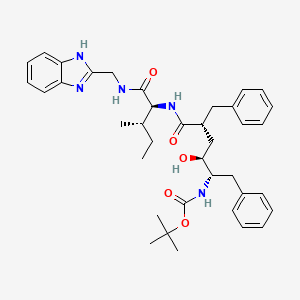![molecular formula C21H23N3O6 B12798435 Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate CAS No. 78397-59-8](/img/structure/B12798435.png)
Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 522619, also known as trans-4-aminocyclohexanol hydrochloride, is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of cyclohexanol and is characterized by the presence of an amino group and a hydroxyl group on the cyclohexane ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-aminocyclohexanol hydrochloride typically involves the reduction of 4-nitrocyclohexanol. The process begins with the nitration of cyclohexanol to form 4-nitrocyclohexanol, which is then reduced using hydrogen gas in the presence of a palladium catalyst to yield trans-4-aminocyclohexanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of trans-4-aminocyclohexanol hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Trans-4-aminocyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to form the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of trans-4-aminocyclohexanol.
Substitution: Formation of various substituted cyclohexanol derivatives.
科学的研究の応用
Trans-4-aminocyclohexanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of trans-4-aminocyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups on the cyclohexane ring allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Trans-4-aminocyclohexanol hydrochloride can be compared with other similar compounds, such as:
Cyclohexanol: Lacks the amino group, making it less versatile in chemical reactions.
4-Aminocyclohexanol: Similar structure but without the hydrochloride salt, affecting its solubility and reactivity.
Cyclohexanone: An oxidized form of cyclohexanol, used in different applications.
The uniqueness of trans-4-aminocyclohexanol hydrochloride lies in its dual functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
78397-59-8 |
|---|---|
分子式 |
C21H23N3O6 |
分子量 |
413.4 g/mol |
IUPAC名 |
methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C21H23N3O6/c1-30-19(27)13-23-21(29)16(11-14-7-3-2-4-8-14)24-18(26)12-22-20(28)15-9-5-6-10-17(15)25/h2-10,16,25H,11-13H2,1H3,(H,22,28)(H,23,29)(H,24,26) |
InChIキー |
LBZZPJBCEHJKTL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



